molecular formula C18H20N2O2S B2466276 N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-52-8

N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2466276
CAS No.: 2034518-52-8
M. Wt: 328.43
InChI Key: XOFRLFIBRDWYNL-UHFFFAOYSA-N
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Description

“N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a cyclopentyl group (a cycloalkane ring with five carbon atoms). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing thiophenes involves the Gewald reaction, which is a condensation reaction between a ketone (or an ester), an α-halogenated carbonyl compound, and elemental sulfur . The phenyl and cyclopentyl groups could potentially be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent atoms. The phenyl, thiophene, and cyclopentyl groups would each contribute to the overall structure. The compound’s structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the phenyl and thiophene rings could potentially make the compound susceptible to electrophilic aromatic substitution reactions. The cyclopentyl group might also undergo various substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting a methodology that is operationally simple and yields a useful formula for both anthranilic acid derivatives and oxalamides. This research is pivotal in the synthesis of complex oxalamides and their derivatives, showcasing the potential for creating diverse molecular structures with applications in medicinal chemistry and materials science Mamedov et al., 2016.

  • De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, demonstrating its versatility towards a variety of functionalized (hetero)aryl chlorides and aromatic/aliphatic primary amides. This work is significant for the development of new catalytic systems in organic synthesis, particularly for amide bond formation, which is a fundamental reaction in pharmaceuticals and polymers De et al., 2017.

Pharmacological Research

  • A pharmacological study by Dugovic et al. (2009) on orexins, peptides involved in wakefulness, examines the role of orexin receptors in sleep-wake modulation. This research, while not directly related to N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, illustrates the importance of understanding receptor-ligand interactions in developing therapeutic agents for sleep disorders Dugovic et al., 2009.

Material Science and Other Applications

  • Shen et al. (2016) investigated the effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) with N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) as a nucleator. This study demonstrates the potential of oxalamide derivatives in enhancing the crystallization and mechanical properties of biodegradable polymers, which could have significant implications for the development of environmentally friendly materials Shen et al., 2016.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling it would require appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

N'-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(17(22)20-15-6-2-1-3-7-15)19-13-18(9-4-5-10-18)14-8-11-23-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFRLFIBRDWYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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